molecular formula C18H20N2O4S B2732659 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922062-07-5

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2732659
CAS RN: 922062-07-5
M. Wt: 360.43
InChI Key: TYNFXTINDKGSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Properties

A study by Kauffman and Bajwa (1993) explored the synthesis and photophysical properties of fluorescent 2,5-dibenzoxazolylphenols and related compounds, showcasing the application of methanesulfonamide derivatives in the creation of fluorescent molecules with potential use in detecting media for ionizing radiation. The research emphasized the role of the methanesulfonamido group in enhancing proton donation, similar to phenolic hydroxyl groups, and its impact on the quantum yields and emission peaks of the synthesized compounds (Kauffman & Bajwa, 1993).

Novel Pharmaceutical Salt Forms

Eberlin et al. (2013) prepared and characterized new methanesulfonic acid salt forms of carbamazepine and its analogue, demonstrating the utility of methanesulfonamide derivatives in creating salt forms of active pharmaceutical ingredients. This work contributes to the understanding of how such derivatives can modify the physical properties and potentially the bioavailability of pharmaceuticals (Eberlin, Eddleston, & Frampton, 2013).

Antimicrobial and Anticancer Activities

Research by Premakumari et al. (2014) on amido sulfonamido methane linked bis heterocycles, including bis-oxazoles, thiazoles, and imidazoles, highlighted the antimicrobial and anticancer activities of these compounds. This study underscores the potential therapeutic applications of methanesulfonamide derivatives in developing new treatments for infectious diseases and cancer (Premakumari, Muralikrishna, Padmaja, Padmavathi, Park, Kim, & Reddy, 2014).

properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-4-3-5-14(10-13)12-25(22,23)19-15-6-7-17-16(11-15)18(21)20(2)8-9-24-17/h3-7,10-11,19H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNFXTINDKGSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.